6-Oxo-2-(pentylsulfanyl)-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-2-(pentylsulfanyl)-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound belonging to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a pentylsulfanyl group, a phenyl group, and a carbonitrile group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(pentylsulfanyl)-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of large-scale reactors and optimized reaction conditions, such as temperature control, solvent selection, and purification techniques. The use of catalysts and advanced separation methods, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(pentylsulfanyl)-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dihydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized dihydropyrimidine derivatives .
Scientific Research Applications
6-Oxo-2-(pentylsulfanyl)-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(pentylsulfanyl)-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidine derivatives, such as 4-amino-6-oxo-2-vinylpyrimidine and 6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidine .
Uniqueness
What sets 6-Oxo-2-(pentylsulfanyl)-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3OS |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-oxo-2-pentylsulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H17N3OS/c1-2-3-7-10-21-16-18-14(12-8-5-4-6-9-12)13(11-17)15(20)19-16/h4-6,8-9H,2-3,7,10H2,1H3,(H,18,19,20) |
InChI Key |
BLPSHRQDBLBQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.